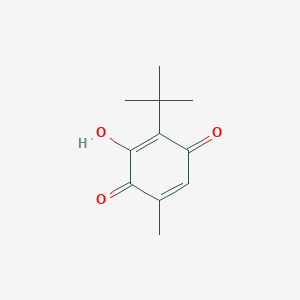
2-tert-butyl-3-hydroxy-5-methylbenzo-1,4-quinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-tert-butyl-3-hydroxy-5-methylbenzo-1,4-quinone (also known as Coenzyme Q10 or CoQ10) is a naturally occurring molecule that plays a crucial role in cellular respiration and energy production. It was first discovered in 1957 by Dr. Frederick Crane at the University of Wisconsin-Madison.
Wirkmechanismus
CoQ10 functions as an electron carrier in the mitochondrial respiratory chain, which is responsible for generating ATP (adenosine triphosphate), the energy currency of the cell. It also acts as an antioxidant, protecting against oxidative damage by scavenging free radicals.
Biochemical and Physiological Effects:
CoQ10 has been shown to have a wide range of biochemical and physiological effects, including improving mitochondrial function, reducing inflammation, and enhancing immune function. It has also been shown to have a positive effect on blood pressure and cholesterol levels.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using CoQ10 in lab experiments is its relatively low toxicity and high solubility in organic solvents. However, its low bioavailability and variability in absorption make it difficult to achieve consistent results.
Zukünftige Richtungen
There are numerous potential future directions for CoQ10 research, including investigating its role in aging and age-related diseases, exploring its potential as a therapeutic agent in cancer treatment, and developing new formulations to improve its bioavailability and efficacy.
In conclusion, CoQ10 is a fascinating molecule with a wide range of potential therapeutic applications. While there is still much to learn about its mechanisms of action and potential benefits, the current research suggests that it may hold promise as a treatment for a variety of diseases and conditions.
Synthesemethoden
CoQ10 can be synthesized in the human body, but it can also be obtained through dietary sources such as fatty fish, organ meats, and whole grains. However, due to its low bioavailability, it is often taken as a supplement in the form of capsules or tablets.
Wissenschaftliche Forschungsanwendungen
CoQ10 has been extensively studied for its potential therapeutic applications in various diseases such as cardiovascular disease, neurodegenerative diseases, and cancer. It has also been shown to have antioxidant properties and may help to protect against oxidative damage.
Eigenschaften
IUPAC Name |
2-tert-butyl-3-hydroxy-5-methylcyclohexa-2,5-diene-1,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-6-5-7(12)8(11(2,3)4)10(14)9(6)13/h5,14H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHNQPDKJXWYKRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C(=C(C1=O)O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Tert-butyl-3-hydroxy-5-methylcyclohexa-2,5-diene-1,4-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

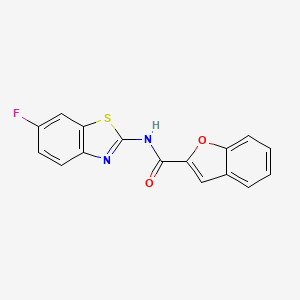
![2-[4-(2-chloro-5-nitrobenzyl)-1-piperazinyl]pyrimidine](/img/structure/B5804966.png)
![ethyl 2-(acetylamino)-5-[(diethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B5804974.png)
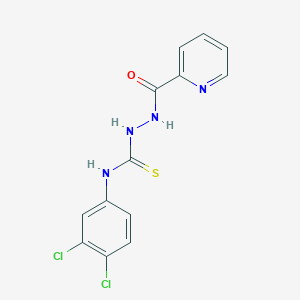
![3-(2-furyl)-N-[2-(1-pyrrolidinyl)phenyl]acrylamide](/img/structure/B5804998.png)
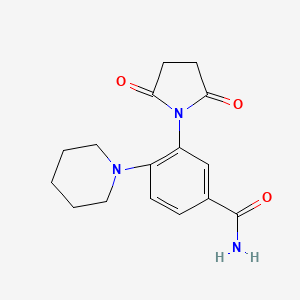

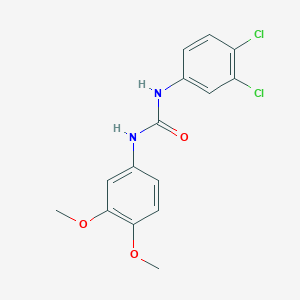
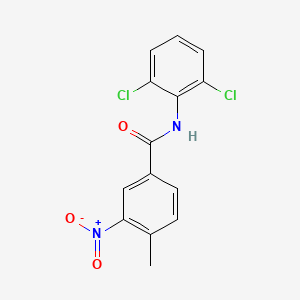

![2-[(2-chlorobenzyl)thio]-N-(4-methylphenyl)acetamide](/img/structure/B5805064.png)
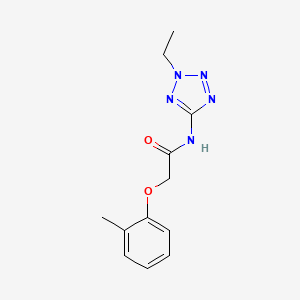
![4-chloro-N'-{[(2-phenyl-4-quinolinyl)carbonyl]oxy}benzenecarboximidamide](/img/structure/B5805075.png)
![methyl [2-(ethylthio)-1H-benzimidazol-1-yl]acetate](/img/structure/B5805081.png)